molecular formula C7H8N2O2 B13310342 N-hydroxy-6-methylpyridine-2-carboxamide

N-hydroxy-6-methylpyridine-2-carboxamide

Cat. No.: B13310342
M. Wt: 152.15 g/mol
InChI Key: RMQMLPSTBWBZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-6-methylpyridine-2-carboxamide is a pyridine-derived carboxamide featuring a hydroxylamine (-NH-OH) functional group at the carboxamide position and a methyl substituent at the 6-position of the pyridine ring. While direct spectroscopic or biological data for this compound are absent in the provided evidence, its synthesis pathway may involve intermediates like N'-hydroxy-6-methylpyridine-2-carboximidamide, as inferred from preparation methods of related nitriles (e.g., 6-methylpyridine-2-carbonitrile) .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-hydroxy-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8-5)7(10)9-11/h2-4,11H,1H3,(H,9,10)

InChI Key

RMQMLPSTBWBZHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NO

Origin of Product

United States

Preparation Methods

Overview

This method involves the conversion of 6-methyl-2-pyridinecarbonitrile into the target compound through nucleophilic attack by hydroxylamine hydrochloride, facilitated by a base such as sodium carbonate in an ethanol-water mixture under reflux conditions.

Reaction Scheme

$$
\text{6-Methyl-2-pyridinecarbonitrile} + \text{Hydroxylamine hydrochloride} \xrightarrow[\text{Reflux}]{\text{Na}2\text{CO}3} \text{N-hydroxy-6-methylpyridine-2-carboxamide}
$$

Procedure

Step Details
Starting Material 6-Methyl-2-pyridinecarbonitrile (4.23 mmol, 0.50 g)
Reagents Hydroxylamine hydrochloride (15.2 mmol, 1.06 g), sodium carbonate (13.5 mmol, 1.44 g)
Solvent Ethanol (6 mL) and water (6 mL)
Reaction Conditions Reflux at 100°C for 15 hours
Workup Cool to room temperature, filter the precipitate, wash with water, and dry under vacuum
Yield Typically around 70-85%, depending on purity and reaction conditions

Notes

  • The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon, forming an amidoxime intermediate, which rearranges to the amide.
  • The process is efficient, with yields reported up to 85% in literature.
  • Purification can be achieved via recrystallization from ethanol or ethyl acetate.

Alternative Route: Direct Amidoxime Formation from Pyridine Derivatives

Overview

This route involves synthesizing the nitrile precursor directly from methylated pyridine derivatives followed by hydroxylamine treatment.

Steps

Step Description
Step 1: Methylation Methylation of pyridine at the 6-position using methylating agents (e.g., methyl iodide) under basic conditions to yield 6-methylpyridine.
Step 2: Nitrile Formation Conversion of 6-methylpyridine to 6-methyl-2-pyridinecarbonitrile via oxidation or substitution reactions.
Step 3: Hydroxylamine Hydrochloride Reaction As described above, reacting the nitrile with hydroxylamine hydrochloride in ethanol-water with sodium carbonate.

Reaction Conditions & Yields

  • Methylation reactions typically proceed at elevated temperatures (~80-120°C) with yields exceeding 90%.
  • Nitrile formation efficiency varies but generally exceeds 80% with proper conditions.

Reaction Data Summary

Parameter Details
Reaction Temperature 20°C to reflux (~100°C)
Reaction Time 15-20 hours
Yield Range 70-85%
Solvent System Ethanol-water mixture (1:1)
Reagents Hydroxylamine hydrochloride, sodium carbonate

Chemical Reaction Data Table

Step Reactants Conditions Products Yield (%) Notes
1 6-Methyl-2-pyridinecarbonitrile + Hydroxylamine hydrochloride + Na₂CO₃ Reflux 15h This compound 70-85 Efficient conversion, purification by recrystallization
2 Methylation of pyridine 80-120°C, basic conditions 6-Methylpyridine >90 Precursor synthesis
3 Nitrile formation Oxidation/substitution 6-Methyl-2-pyridinecarbonitrile >80 High yield

Research Findings and Literature Support

  • The synthesis route involving hydroxylamine hydrochloride in ethanol-water under reflux is well-documented and yields high purity product with minimal by-products (see reference).
  • The process is scalable and adaptable for industrial applications, with potential modifications to improve yield and reduce reaction time.
  • Alternative synthetic pathways, such as direct methylation and nitrile formation, are also reported but are more complex and involve additional steps.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 6-methylpyridine-2-carboxamide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-hydroxy-6-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is facilitated by the hydroxyl and amide functional groups, which can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-hydroxy-6-methylpyridine-2-carboxamide:

6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers
  • Structure : Contains a pyridine-carboxamide backbone with ester and N-methyl substituents.
  • Applications: Synthesized as monoamide ligands for metal coordination, leveraging the carboxamide’s chelating ability .
N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide
  • Structure : Incorporates a piperidine ring at the carboxamide position.
  • Key Differences : The piperidine group introduces conformational flexibility and basicity, contrasting with the planar hydroxylamine group in the target compound.
  • Applications: Not explicitly stated, but such structures are common in drug discovery for modulating solubility and target engagement .
N-methyl-6-[(6-methylpyridine-2-carbonyl)amino]-2-phenyl-1H-benzimidazole-5-carboxamide
  • Structure : Combines a benzimidazole core with pyridine-carboxamide and phenyl substituents.
  • Key Differences : The benzimidazole moiety enhances aromatic stacking interactions, while the phenyl group increases lipophilicity.
  • Applications : Likely explored in medicinal chemistry for kinase inhibition or protein-binding studies .
N'-Hydroxy-6-methylpyridine-2-carboximidamide
  • Structure : A precursor with a carboximidamide (NH-OH) group instead of carboxamide.
  • Key Differences : The imidamide group may exhibit different tautomeric states compared to the carboxamide.
  • Applications: Potential intermediate in synthesizing hydroxamic acids or metal chelators .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
This compound C₇H₈N₂O₂ -NH-OH, 6-methyl 152.15 g/mol Chelation, potential bioactivity
6-(N-Methyl-pyridin-2-ylcarbamoyl)-... C₁₄H₁₃N₃O₃ N-methyl, ester groups 271.27 g/mol Ligand synthesis
N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide C₁₂H₁₇N₃O Piperidine, 6-methyl 219.29 g/mol Drug discovery scaffold
N-methyl-6-[(6-methylpyridine-2-carbonyl)amino]-... C₂₂H₁₉N₅O₂ Benzimidazole, phenyl 385.42 g/mol Structural/protein interaction studies

Key Observations :

  • Lipophilicity : Compounds with aromatic extensions (e.g., benzimidazole in ) exhibit higher logP values, favoring membrane permeability.
  • Synthetic Pathways : Acyl chloride methods (used in ) could be adapted for the target compound, though hydroxylation steps may require specialized conditions.

Biological Activity

N-hydroxy-6-methylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C7_{7}H8_{8}N2_{2}O2_{2} and a molecular weight of approximately 151.17 g/mol. Its structure features a hydroxylamine functional group attached to a 6-methylpyridine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can form hydrogen bonds and ionic interactions due to its hydroxyl and carboxylic acid groups, potentially inhibiting enzyme activity or modulating receptor functions. This interaction may influence cellular pathways and metabolic processes, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may act as an antimicrobial agent, showing efficacy against various bacterial strains.
  • Enzyme Inhibition : It has been investigated for its potential role in inhibiting specific enzymes, which could lead to therapeutic applications in disease management.
  • Antiviral Potential : The compound's unique structure positions it as a lead candidate for the development of new antiviral agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
6-Methylpyridine-2-carboxamideLacks hydroxylamine groupMore stable and less reactive than N-hydroxy variant
N-Methylpyridine-2-carboxamideContains a methyl group insteadPotentially different biological activity
4-HydroxypyridineHydroxyl group at position 4Different reactivity profile compared to position 2
3-AminopyridineAmino group at position 3Different biological properties due to amino group

This comparison highlights how the presence of the hydroxylamine group in this compound may enhance its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of various pyridine derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic pathways demonstrated that this compound could effectively inhibit enzyme activity, thereby influencing cellular metabolism .
  • Biocatalytic Applications : A study utilizing Burkholderia sp. MAK1 as a biocatalyst showed that N-hydroxy derivatives could be synthesized efficiently, indicating potential applications in organic synthesis and drug development .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-hydrolysis).
  • Adjust stoichiometry of hydroxylamine (1.2–1.5 equivalents) to improve yield.
  • Control temperature (0–5°C during activation, room temperature for coupling) to prevent decomposition .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate structural and purity analysis:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm), methyl groups (δ 2.5 ppm), and hydroxylamine (-NH-OH, δ 9–10 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₉N₂O₂ requires m/z 165.0666 for [M+H]⁺).

Infrared Spectroscopy (IR) : Detect key functional groups (C=O stretch ~1670 cm⁻¹, N-OH stretch ~3300 cm⁻¹).

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm).

Q. Critical Considerations :

  • For hygroscopic samples, use dry solvents and sealed NMR tubes.
  • Compare spectral data with structurally analogous compounds (e.g., 6-hydroxy-N-isopropylpyridine-2-carboxamide) to resolve ambiguities .

Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:
To assess enzyme inhibition (e.g., metalloproteases or histone deacetylases):

In Vitro Assays :

  • Substrate-Based Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) and measure fluorescence quenching upon inhibition.
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) and fit data using nonlinear regression (GraphPad Prism).

Mechanistic Studies :

  • Pre-incubation Time Dependence : Test if inhibition is time-dependent (indicative of slow-binding mechanisms).
  • Zinc Chelation Tests : Use EDTA as a control to confirm metal-binding activity.

Q. Troubleshooting :

  • Account for compound stability in assay buffers (e.g., pH 7.4, 37°C) by including stability controls.
  • Validate selectivity against related enzymes (e.g., HDAC1 vs. HDAC6) using isoform-specific assays .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:
SAR studies require systematic structural modifications:

Variable Substituents :

  • Pyridine Ring : Introduce electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups at positions 4 or 5.
  • Hydroxamic Acid Group : Replace -NH-OH with -CONH₂ or -COOH to probe metal-binding requirements.

Biological Testing :

  • Prioritize derivatives based on computational docking (e.g., AutoDock Vina) to target active sites.
  • Test analogues in parallel with the parent compound to establish potency trends.

Data Analysis :

  • Use QSAR (quantitative SAR) models to correlate substituent properties (e.g., logP, Hammett constants) with activity.

Q. Key Controls :

  • Include positive controls (e.g., SAHA for HDAC inhibition) and measure cytotoxicity (e.g., MTT assay) to rule out nonspecific effects .

Advanced: How can contradictory data in solubility or bioactivity profiles be resolved for this compound?

Methodological Answer:
Contradictions often arise from experimental variability or unaccounted factors:

Solubility Discrepancies :

  • Buffer Conditions : Test solubility in PBS, DMSO, or cell culture media (e.g., DMEM + 10% FBS) to identify formulation-dependent effects.
  • Aggregation Screening : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility.

Bioactivity Variability :

  • Cell Line Differences : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) to determine if rapid degradation explains inconsistent in vivo activity.

Q. Resolution Strategies :

  • Replicate studies in independent labs with standardized protocols.
  • Publish negative data to clarify boundaries of activity .

Advanced: What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:
Scale-up requires balancing efficiency and reproducibility:

Process Optimization :

  • Replace DMF with less toxic solvents (e.g., acetonitrile) for activation steps.
  • Use continuous flow chemistry for controlled mixing and temperature regulation.

Purification :

  • Switch from column chromatography to recrystallization (scalable with ethanol/water).
  • Implement inline HPLC monitoring during crystallization to track purity.

Quality Control :

  • Establish in-process checks (e.g., mid-IR spectroscopy) to detect intermediates.
  • Validate batches using orthogonal methods (e.g., NMR + LC-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.